molecular formula C21H23F3N2O B5423901 1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide

1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No.: B5423901
M. Wt: 376.4 g/mol
InChI Key: HYUXXJIGFRNOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethyl group is often incorporated into drug molecules to enhance their metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl groups, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include benzyl chloride, trifluoromethyl benzyl bromide, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the type of reaction and the reagents used .

Scientific Research Applications

1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The compound may modulate specific pathways involved in cell signaling, metabolism, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide is unique due to its specific structure, which combines a piperidine ring with benzyl and trifluoromethyl groups. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c22-21(23,24)19-8-4-7-17(13-19)14-25-20(27)18-9-11-26(12-10-18)15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUXXJIGFRNOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.